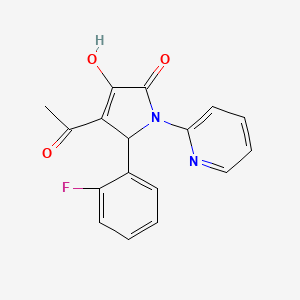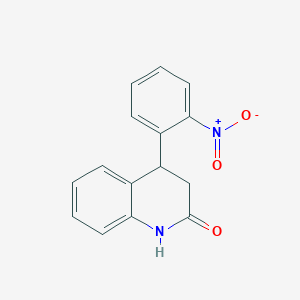![molecular formula C30H20N2O4 B5140052 2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one](/img/structure/B5140052.png)
2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is a complex organic compound with a unique structure that includes multiple benzoxazinone rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with phthalic anhydride to form an intermediate, which is then cyclized under acidic conditions to yield the benzoxazinone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated benzoxazinones.
Substitution: Halogenated benzoxazinones.
科学研究应用
2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-(2-Methylphenyl)-1H-indole: Shares the 2-methylphenyl group but has an indole structure instead of benzoxazinone.
Bis(2-methylphenyl) phenyl phosphate: Contains the 2-methylphenyl group but is a phosphate ester.
1-(2-Methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol: Contains both 2-methylphenyl and 4-methylphenyl groups but has an imidazole-thiol structure.
Uniqueness
2-(2-Methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is unique due to its dual benzoxazinone rings, which confer distinct chemical and physical properties
属性
IUPAC Name |
2-(2-methylphenyl)-6-[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O4/c1-17-7-3-5-9-21(17)27-31-25-13-11-19(15-23(25)29(33)35-27)20-12-14-26-24(16-20)30(34)36-28(32-26)22-10-6-4-8-18(22)2/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDGBOICMZRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)ETHYL]-N'-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B5139977.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-ethylamine](/img/structure/B5140002.png)
![2-fluoro-N-{2-[4-methyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5140006.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B5140012.png)
![1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B5140017.png)
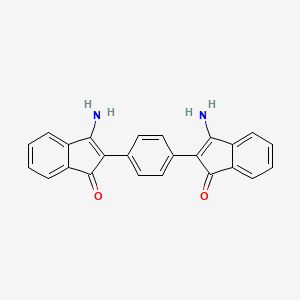
![N-[5-(aminosulfonyl)-2-methylphenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5140026.png)
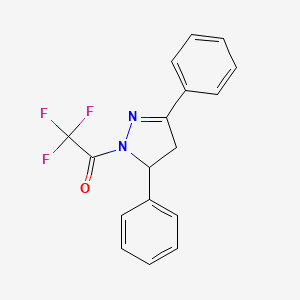
![1-(1-Hydroxyethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140038.png)

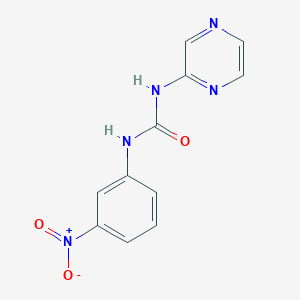
![N-[4-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B5140065.png)
